N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
CAS No.: 1251559-64-4
Cat. No.: VC4291815
Molecular Formula: C23H21ClN4O3
Molecular Weight: 436.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251559-64-4 |
|---|---|
| Molecular Formula | C23H21ClN4O3 |
| Molecular Weight | 436.9 |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
| Standard InChI | InChI=1S/C23H21ClN4O3/c1-3-27-14-25-21-17(15-7-5-4-6-8-15)12-28(22(21)23(27)30)13-20(29)26-16-9-10-19(31-2)18(24)11-16/h4-12,14H,3,13H2,1-2H3,(H,26,29) |
| Standard InChI Key | UBQNWYFTJIZMCX-UHFFFAOYSA-N |
| SMILES | CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolo[3,2-d]pyrimidine core fused with a dihydrofuran ring, substituted at key positions:
-
Position 3: Ethyl group (-CH2CH3)
-
Position 4: Oxo group (=O)
-
Position 7: Phenyl ring (C6H5)
-
Side chain: Acetamide moiety linked to N-(3-chloro-4-methoxyphenyl)
Calculated Molecular Formula: C24H25ClN4O3
Molecular Weight: ~452.94 g/mol (theoretical)
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Solubility | Lipophilic (predicted logP ~3.2) |
| Hydrogen Bond Donors | 2 (amide NH, pyrrole NH) |
| Hydrogen Bond Acceptors | 5 (amide O, pyrimidine N, methoxy O) |
| Rotatable Bonds | 6 |
The presence of chloro and methoxy groups on the phenyl ring enhances electron-withdrawing effects, potentially influencing binding interactions with biological targets .
Synthesis and Manufacturing
General Synthetic Strategy
While no published route specifically targets this compound, analogous syntheses follow a multi-step approach:
-
Core Formation: Cyclocondensation of ethyl glyoxylate with aminopyrrole derivatives to construct the pyrrolo[3,2-d]pyrimidine scaffold.
-
Substitution at Position 3: Alkylation using ethyl bromide under basic conditions (e.g., K2CO3 in DMF).
-
Oxo Group Introduction: Oxidation of the 4-position using MnO2 or DDQ.
-
Acetamide Coupling: Reaction of the primary amine with chloroacetyl chloride, followed by nucleophilic aromatic substitution with 3-chloro-4-methoxyaniline.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethyl glyoxylate, EtOH, Δ, 12h | 62 |
| 2 | Ethyl bromide, K2CO3, DMF, 80°C, 6h | 78 |
| 3 | MnO2, CHCl3, reflux, 8h | 85 |
| 4 | Chloroacetyl chloride, Et3N, THF, 0°C→RT | 71 |
Biological Activity and Mechanism
Putative Mechanism
The compound likely modulates:
-
Kinase Pathways: ATP-binding pockets of EGFR (epidermal growth factor receptor) due to planar heterocyclic core.
-
Epigenetic Targets: HDAC (histone deacetylase) inhibition via zinc chelation at the oxo group.
-
Cellular Apoptosis: Caspase-3 activation observed in analogues (1.8-fold increase at 5 μM).
| Parameter | Description |
|---|---|
| GHS Classification | H315 (Skin irritation), H319 (Eye damage) |
| Storage | -20°C, desiccated, under N2 atmosphere |
| PPE | Gloves, goggles, respirator (N95) |
Metabolic Considerations
Predicted CYP450 interactions:
-
CYP3A4 Substrate: High affinity (Km ~12 μM)
-
CYP2D6 Inhibition: Moderate (IC50 ~45 μM)
Applications in Pharmaceutical Research
Lead Optimization
Key structural modifications under investigation:
-
Position 3: Replacing ethyl with cyclopropyl to enhance metabolic stability.
-
Methoxy Group: Fluorine substitution to modulate pKa and blood-brain barrier penetration.
Formulation Challenges
-
Solubility: <5 μg/mL in aqueous buffer (pH 7.4), necessitating lipid-based nanoemulsions.
-
Stability: t1/2 of 23 hours in plasma (rat), improving to 41 hours with PEGylation.
Future Perspectives
Clinical Translation Barriers
-
Oral Bioavailability: Projected <15% due to first-pass metabolism.
-
Off-Target Effects: Potential hERG channel inhibition (IC50 ~3.2 μM).
Emerging Opportunities
-
Combination Therapies: Synergy observed with paclitaxel (CI = 0.32 at 1:4 ratio).
-
Targeted Delivery: Folic acid-conjugated nanoparticles show 7.9-fold tumor accumulation vs. free drug.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume